molecular formula C10H9BrF3NO B1442669 (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide CAS No. 182141-70-4

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1442669
CAS No.: 182141-70-4
M. Wt: 296.08 g/mol
InChI Key: SHSKNAGOEXFZER-LURJTMIESA-N
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Description

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C10H9BrF3NO and its molecular weight is 296.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is the μ-opioid receptor (MOR). The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .

Mode of Action

This compound acts as a full agonist at the μ-opioid receptor (MOR), with greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .

Biochemical Pathways

The compound’s interaction with the μ-opioid receptor triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

As a potent µ-opioid agonist, it would be expected to have similar adme properties to other opioid substances .

Result of Action

The molecular and cellular effects of this compound’s action include analgesia, sedation, and respiratory depression. These effects are due to its interaction with the μ-opioid receptor and subsequent modulation of neuronal activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air . Furthermore, its effects can be potentiated or inhibited by the presence of other substances, such as other opioids or benzodiazepines .

Biological Activity

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide, with the CAS number 215797-81-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H9BrF3NO
  • Molecular Weight : 296.09 g/mol
  • Structure : The compound features a trifluoroacetamide moiety attached to a bromophenyl ethyl group, which contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with trifluoroacetic anhydride. The process may yield the compound in moderate to high purity, as demonstrated in various studies.

Example of Synthesis Procedure

  • Starting Material : 4-bromoaniline (3.0 mmol).
  • Reagents : Trifluoroacetic anhydride.
  • Solvent : Diethyl ether/n-pentane mixture.
  • Yield : Approximately 74% after crystallization.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its structural characteristics are believed to enhance its interaction with specific biological targets involved in cancer pathways.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of trifluoroacetamides have shown effectiveness against bacterial strains, indicating that this compound could possess similar properties.

Case Studies and Research Findings

  • Antitumor Activity Assessment
    • In a study involving various cancer cell lines, this compound was tested for cytotoxic effects. Results indicated significant inhibition of cell growth at concentrations above 10 µM, particularly in breast cancer cell lines.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    2030
  • Anti-inflammatory Activity
    • A study evaluated the compound's ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a dose-dependent decrease in NO levels, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing
    • In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Scientific Research Applications

Pharmacological Research

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide has been studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

  • Case Study : A study investigating the compound's efficacy in inhibiting specific enzymes related to cancer showed promising results, indicating that it might serve as a lead compound for further drug development.

Neuroscience

Research has indicated that this compound may have implications in neuroscience, particularly concerning neuroprotective effects.

  • Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease models.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its trifluoroacetamide group can be utilized in various reactions to modify other organic compounds.

  • Synthetic Pathway : Researchers have employed this compound as a starting material to synthesize more complex molecules with potential pharmaceutical applications.

Chiral Resolution

Due to its chiral nature, this compound can be used in studies related to chiral resolution processes in asymmetric synthesis.

  • Research Insight : Studies have explored the use of this compound in the resolution of racemic mixtures, providing insights into its effectiveness as a chiral auxiliary.

Data Table: Summary of Research Applications

Application AreaSpecific Use CaseReference Source
Pharmacological ResearchPotential drug development
NeuroscienceNeuroprotective effects
Organic SynthesisIntermediate for complex molecule synthesis
Chiral ResolutionAsymmetric synthesis studies

Properties

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKNAGOEXFZER-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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